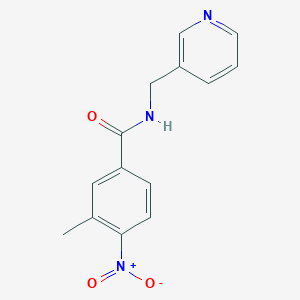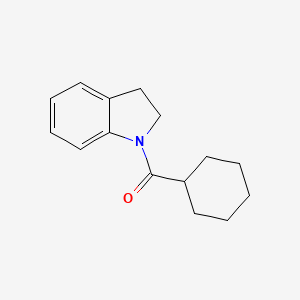![molecular formula C22H22N4O2 B5542050 N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)
N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide and related compounds involves complex organic synthesis techniques. A notable method includes the Passerini three-component reaction, which has been employed for the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, indicating a similar approach could be applicable for our compound of interest (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied through X-ray crystallography and Density Functional Theory (DFT). These studies help in understanding the conformational preferences and electronic structure of the molecule, which are essential for predicting its reactivity and interactions with biological targets. For instance, the crystal structure and computational analysis of a new quinoxaline derivative provided insights into its geometric parameters and molecular docking potential (Missioui et al., 2022).
Chemical Reactions and Properties
Quinoxaline derivatives, including our compound of interest, participate in various chemical reactions, influenced by their functional groups. These reactions are pivotal for further modifications and enhancing the compound's biological activity. The synthesis and reactivity of these compounds are often explored to develop novel therapeutic agents with improved efficacy and selectivity (El Rayes et al., 2022).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimalarial Applications
- A novel synthesis and characterization of a benzoderivative of quinoxaline, related to the target compound, showed antibacterial activity, demonstrating the potential of quinoxaline derivatives in combating bacterial infections (R. Karna, 2019). Another study highlighted the synthesis of related compounds exhibiting significant antimalarial activity, underlining the versatility of quinoxaline derivatives in therapeutic applications (L. M. Werbel et al., 1986).
Chemosensor Development
- The development of a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solution was achieved using a quinoxaline derivative. This highlights the compound's utility in environmental and biological monitoring (G. Park et al., 2015).
Synthesis Methodologies and Structural Analysis
- Research on the synthesis methodologies for quinolone and quinoxaline derivatives, including conditions under microwave irradiation, has been reported, offering insights into efficient and novel synthetic routes (Liu Chang-chu, 2014). Structural analysis and the development of novel crystal structures for related compounds have also been explored, providing a foundation for the design of new molecules with potential therapeutic applications (M. Missioui et al., 2022).
Pharmacological Effects
- Studies have also been conducted on the pharmacological effects of quinoxaline derivatives, revealing their potential in treating neurological diseases and conditions such as Alzheimer's and COVID-19, based on their molecular docking and interaction studies (M. Missioui et al., 2022).
Eigenschaften
IUPAC Name |
N-[(3S,4R)-4-(4-methylphenyl)-1-(quinoxaline-6-carbonyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14-3-5-16(6-4-14)18-12-26(13-21(18)25-15(2)27)22(28)17-7-8-19-20(11-17)24-10-9-23-19/h3-11,18,21H,12-13H2,1-2H3,(H,25,27)/t18-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULXVVCQZRDHTL-GHTZIAJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)


![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)


![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)